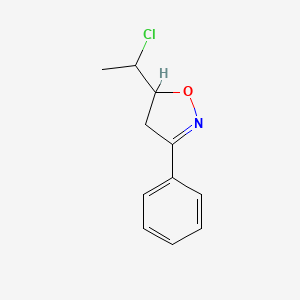

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

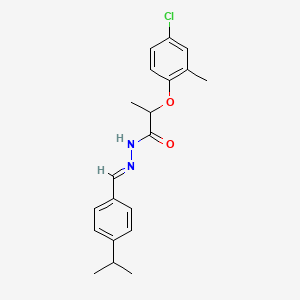

The compound you mentioned is an oxazole, which is a type of heterocyclic compound. Oxazoles are aromatic and contain a five-membered ring with two different elements. In this case, the ring contains three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of certain amides or the condensation of nitriles . Without more specific information on the compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

Oxazoles have a five-membered ring with two heteroatoms (in this case, nitrogen and oxygen). The presence of these heteroatoms can have a significant effect on the compound’s chemical properties .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Oxazoles are typically stable, aromatic compounds. They may exhibit bioactivity, making them of interest in medicinal chemistry .Aplicaciones Científicas De Investigación

- Application : It facilitates the removal of alkyl or aryl groups from tertiary amines, allowing researchers to modify and study these compounds more effectively .

- Application : Researchers can use it to synthesize these carbonates, which find applications in organic synthesis and drug development .

- Application : In the determination of multiple drugs of abuse in biological fluids, capillary electrophoresis with native fluorescence and laser-induced fluorescence detection benefits from this reaction .

- Application : It enables the chemoselective desilylation of silyl-protected alcohols, a valuable process in organic synthesis .

- Application : This reaction aids in the modification and functionalization of amine-containing molecules .

Selective N-Dealkylation of Tertiary Amines

Preparation of Alkyl 1-Chloroethyl Carbonates

N-Demethylation Reaction for Drug Determination

Catalyst for Chemoselective Desilylation

Benzhydryl Group Cleavage from Amines

Miscibility and Solubility in Organic Solvents

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(12)11-7-10(13-14-11)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUWNDHGDIMKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(=NO1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)

![N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)

![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)

![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)